Octadecanoic acid, 8-oxo-, methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 8-oxo-, methyl ester typically involves the oxidation of octadecanoic acid followed by esterification. One common method is:
Oxidation: Octadecanoic acid is oxidized using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the ketone functionality at the 8th carbon position.
Esterification: The resulting 8-oxooctadecanoic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of both the oxidation and esterification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: It can be reduced back to octadecanoic acid or its derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products
Oxidation: More oxidized derivatives of octadecanoic acid
Reduction: Octadecanoic acid, octadecanol
Substitution: Various alkylated or arylated derivatives
Scientific Research Applications
Octadecanoic acid, 8-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism by which octadecanoic acid, 8-oxo-, methyl ester exerts its effects depends on its chemical structure. The ketone group at the 8th carbon position can interact with various molecular targets, including enzymes and receptors. This interaction can modulate biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid (stearic acid): A saturated fatty acid with no ketone or ester groups.
Methyl stearate: The methyl ester of octadecanoic acid without the ketone functionality.
Methyl 2-oxooctadecanoate: A similar compound with the ketone group at the 2nd carbon position.
Uniqueness
Octadecanoic acid, 8-oxo-, methyl ester is unique due to the specific placement of the ketone group at the 8th carbon position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that other similar compounds cannot.
Properties
CAS No. |
2380-23-6 |
---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 8-oxooctadecanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-12-15-18(20)16-13-10-11-14-17-19(21)22-2/h3-17H2,1-2H3 |
InChI Key |
WYJRXGALGVIRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)CCCCCCC(=O)OC |
Origin of Product |
United States |
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